11-A-Hydroxy canrenone methyl ester 11-A-Hydroxy canrenone methyl ester
Brand Name: Vulcanchem
CAS No.: 192704-56-6
VCID: VC21168284
InChI: InChI=1S/C24H32O6/c1-22-7-4-14(25)10-13(22)11-15(21(28)29-3)19-16-5-8-24(9-6-18(27)30-24)23(16,2)12-17(26)20(19)22/h10,15-17,19-20,26H,4-9,11-12H2,1-3H3/t15-,16+,17-,19+,20+,22+,23+,24-/m1/s1
SMILES: CC12CCC(=O)C=C1CC(C3C2C(CC4(C3CCC45CCC(=O)O5)C)O)C(=O)OC
Molecular Formula: C24H32O6
Molecular Weight: 416.5 g/mol

11-A-Hydroxy canrenone methyl ester

CAS No.: 192704-56-6

Cat. No.: VC21168284

Molecular Formula: C24H32O6

Molecular Weight: 416.5 g/mol

* For research use only. Not for human or veterinary use.

11-A-Hydroxy canrenone methyl ester - 192704-56-6

Specification

CAS No. 192704-56-6
Molecular Formula C24H32O6
Molecular Weight 416.5 g/mol
IUPAC Name methyl (7R,8S,9S,10R,11R,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate
Standard InChI InChI=1S/C24H32O6/c1-22-7-4-14(25)10-13(22)11-15(21(28)29-3)19-16-5-8-24(9-6-18(27)30-24)23(16,2)12-17(26)20(19)22/h10,15-17,19-20,26H,4-9,11-12H2,1-3H3/t15-,16+,17-,19+,20+,22+,23+,24-/m1/s1
Standard InChI Key ZYDNRZOTRVTMRC-IIYDDONESA-N
Isomeric SMILES C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)O)C(=O)OC
SMILES CC12CCC(=O)C=C1CC(C3C2C(CC4(C3CCC45CCC(=O)O5)C)O)C(=O)OC
Canonical SMILES CC12CCC(=O)C=C1CC(C3C2C(CC4(C3CCC45CCC(=O)O5)C)O)C(=O)OC

Introduction

Chemical Identity and Structure

11-A-Hydroxy canrenone methyl ester, identified by CAS number 192704-56-6, is known by several synonyms including 11α-Hydroxymexrenone, 11α-Hydroxy Mexrenone, and Eplerenone intermediate A2 . The compound's IUPAC name is methyl (7R,8S,9S,10R,11R,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate . It has a molecular formula of C24H32O6 with a molecular weight of 416.51 g/mol .

The structure features multiple chiral centers with specific stereochemistry, a methyl ester group, a hydroxyl group at the 11α position, and a γ-lactone ring. Its SMILES notation is C1[C@]2(C)[C@@]3([H])C@HC[C@]4(C)[C@]5(CCC(=O)O5)CC[C@@]4([H])[C@]3([H])C@HCC2=CC(=O)C1 , and its InChIKey is ZYDNRZOTRVTMRC-ROUXWHDHNA-N , providing unique identifiers for database recognition.

Physical and Chemical Properties

Physical Characteristics

11-A-Hydroxy canrenone methyl ester appears as a white to off-white solid at room temperature . The compound has a predicted boiling point of 604.5±55.0°C and a predicted density of 1.27±0.1 g/cm³ . It exists in solid form and is characterized as hygroscopic, indicating its tendency to absorb moisture from the surrounding environment .

Solubility and Stability

The compound exhibits limited solubility in common organic solvents, being slightly soluble in chloroform, dimethyl sulfoxide (DMSO), and methanol . This solubility profile is important for purification processes and formulation development in pharmaceutical applications. Its predicted pKa value is 14.40±0.70 .

For optimal stability, 11-A-Hydroxy canrenone methyl ester should be stored sealed in dry conditions at room temperature . Some suppliers recommend storage at 2-8°C for research-grade material . When preparing stock solutions, it is advisable to select appropriate solvents based on the compound's solubility profile and to avoid repeated freezing and thawing cycles, which can lead to degradation .

PropertyValueSource
AppearanceWhite to Off-White Solid
Molecular FormulaC24H32O6
Molecular Weight416.51 g/mol
Boiling Point604.5±55.0°C (Predicted)
Density1.27±0.1 g/cm³ (Predicted)
pKa14.40±0.70 (Predicted)
SolubilitySlightly soluble in Chloroform, DMSO, Methanol
StabilityHygroscopic
FormSolid
Assay≥99.0% (commercial specification)

Synthesis and Purification Methods

Purification Techniques

A significant method for separating and purifying related compounds like 11α-hydroxy canrenone involves macroporous resin technology. According to patent information, this purification process includes mycelia separation, drying and crushing, heating alcohol extraction, adsorption separation using a macroporous resin column, pressurized continuous chromatography, and concentration followed by drying .

This purification approach is described as having several advantages, including a simple technological workflow, low cost, high efficiency, and reusable chromatographic columns that can be activated and regenerated . The patent specifically mentions that using methanol solution for heating and extraction can achieve higher extraction rates, and that AB-8 macroporous resin enables continuous chromatography driven by a high-pressure constant-flow pump to obtain relatively pure product .

These methodologies likely inform the purification approaches for 11-A-Hydroxy canrenone methyl ester, given the structural similarities between these compounds.

Applications and Uses

Pharmaceutical Intermediate

The primary application of 11-A-Hydroxy canrenone methyl ester is as an intermediate in the synthesis of Eplerenone (E588775), a selective aldosterone receptor antagonist used in cardiovascular medicine . Eplerenone is prescribed for the treatment of hypertension and heart failure, particularly in patients who have experienced myocardial infarction.

The compound serves as a key precursor in the chemobiological synthesis pathway of Eplerenone, contributing to the development of this important therapeutic agent . Its structural features, particularly the functional groups at specific positions, make it valuable in this synthetic pathway.

Research Applications

In addition to its role in Eplerenone synthesis, 11-A-Hydroxy canrenone methyl ester is utilized in pharmaceutical research and development. Its availability from various chemical suppliers in quantities ranging from milligrams to kilograms reflects its importance in both laboratory investigations and potential industrial applications .

Some suppliers categorize it as a "Protein Degrader Building Block," suggesting potential applications in emerging therapeutic strategies beyond its traditional role in steroid-based drug synthesis .

QuantityPrice (Euro)Source
250mg€32.00
1g€36.00
5g€50.00
25g€216.00
100g€761.00
500g€3,314.00

This pricing structure reflects both research-scale availability and bulk quantities for industrial applications.

Research Developments

Purification Innovations

The development of macroporous resin technology for separation represents an important advancement in the production of 11-A-Hydroxy canrenone methyl ester and related compounds . This method offers industrial advantages including process simplicity, cost-effectiveness, and sustainability through column reuse.

Research into purification techniques is significant because the efficiency and purity of pharmaceutical intermediates directly impact the quality, safety, and cost of the final drug products. The documented approaches using AB-8 macroporous resin and methanol extraction represent valuable contributions to the field .

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